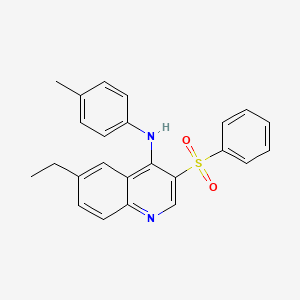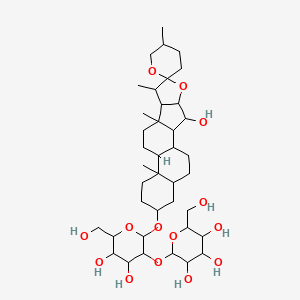
Anemarrhenasaponin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anemarrhenasaponin III is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. The compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-platelet aggregation properties .
Mechanism of Action
Target of Action
Anemarrhenasaponin III, a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge , has been found to interact with several targets. These include VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, and acetylcholinesterase (AChE) . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .
Mode of Action
This compound interacts with its targets to exert its pharmacological effects. For instance, it inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and growth . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to suppress the SHH-WNT-Matrix metalloproteinases (MMPs) pathway , which is involved in cell proliferation and migration. By inhibiting this pathway, this compound can suppress the progression of certain cancers .
Pharmacokinetics
It is known that the compound’s bioavailability and efficacy can be influenced by various factors, including its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound has multiple pharmacological activities. It has been found to have anti-cancer, anti-neuronal disorders, anti-inflammatory, and anti-coagulant effects . For example, it can inhibit the proliferation of cancer cells and induce their apoptosis . It can also suppress inflammation by inhibiting the production of pro-inflammatory cytokines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Moreover, the compound’s action can also be influenced by the physiological environment, such as the presence of other molecules and the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin III involves multiple steps, including glycosylation reactions. The compound is typically synthesized through the attachment of sugar moieties to the aglycone part of the molecule. The reaction conditions often involve the use of catalysts and protective groups to ensure the selective formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the rhizomes of Anemarrhena asphodeloides. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Anemarrhenasaponin III undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the aglycone part can be reduced to single bonds.
Substitution: The glycosidic bonds can be hydrolyzed and substituted with different sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Demonstrated anti-tumor activity against various cancer cell lines, including HepG2 and SGC7901.
Comparison with Similar Compounds
Anemarrhenasaponin III is unique among steroidal saponins due to its specific glycosidic structure and pharmacological profile. Similar compounds include:
Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.
Anemarrhenasaponin I: Exhibits anti-tumor activity by inhibiting the Sonic Hedgehog (SHH) signaling pathway.
Anemarsaponin B: Demonstrates moderate cytotoxicity against cancer cell lines.
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEHHXRFTMAICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
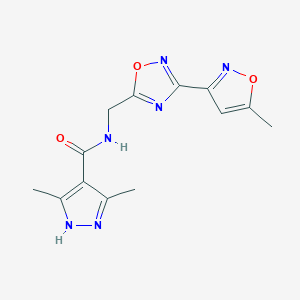
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/new.no-structure.jpg)
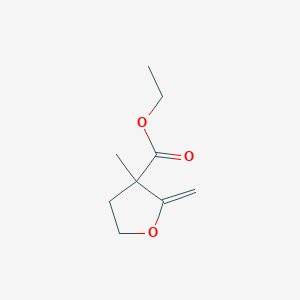
![2-[2-(dimethylamino)ethoxy]-4-fluoroaniline](/img/structure/B2765826.png)
![3-{[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2765830.png)
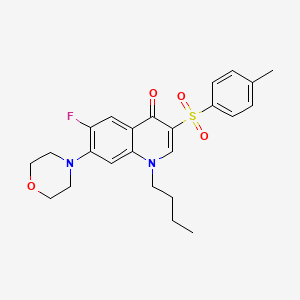
![3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2765834.png)
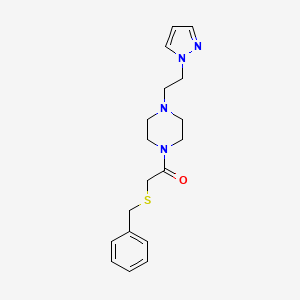

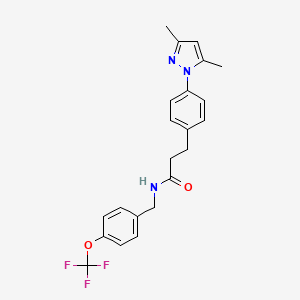
![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)
